molecular formula C16H15NO5 B2413348 exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride CAS No. 167847-60-1

exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride

Cat. No.: B2413348
CAS No.: 167847-60-1
M. Wt: 301.298
InChI Key: OCVHZCGHZYMSDT-UHFFFAOYSA-N
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Description

exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride: is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a benzylamido group, which can influence its reactivity and interactions with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride typically involves multiple steps:

    Formation of the Bicyclic Core: The initial step often involves the Diels-Alder reaction between a suitable diene and dienophile to form the bicyclic core.

    Introduction of the Benzylamido Group: This step can be achieved through nucleophilic substitution or amidation reactions, where a benzylamine derivative reacts with an intermediate compound.

    Oxabicycloheptane Formation: The oxabicycloheptane structure is formed through cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.

    Formation of the Anhydride: The final step involves the dehydration of the dicarboxylic acid intermediate to form the anhydride, typically using reagents like acetic anhydride or phosphorus pentoxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamido group, leading to the formation of benzylamide derivatives.

    Reduction: Reduction reactions can target the bicyclic core, potentially opening the ring structure and forming linear derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylamide derivatives, while reduction could produce linear amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride can be used to study enzyme interactions and protein binding due to its ability to mimic certain biological structures.

Medicine

Medically, this compound has potential applications in drug development, particularly as a scaffold for designing new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for developing treatments for various diseases.

Industry

In industry, this compound can be used in the production of polymers and advanced materials. Its unique structure can impart desirable properties such as increased strength or flexibility to the resulting materials.

Mechanism of Action

The mechanism by which exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzylamido group can form hydrogen bonds or hydrophobic interactions with these targets, influencing their activity. The bicyclic core can also provide a rigid framework that enhances binding specificity.

Comparison with Similar Compounds

Similar Compounds

    exo-cis-(+/-)-1-(Amino-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride: Similar structure but with an amino group instead of a benzylamido group.

    exo-cis-(+/-)-1-(Hydroxyl-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride: Contains a hydroxyl group, affecting its reactivity and solubility.

    exo-cis-(+/-)-1-(Methoxy-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride: Features a methoxy group, which can influence its electronic properties.

Uniqueness

The presence of the benzylamido group in exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride provides unique reactivity and interaction profiles compared to similar compounds. This makes it particularly useful in applications requiring specific binding or reactivity characteristics.

Properties

IUPAC Name

N-[(3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c18-13(9-4-2-1-3-5-9)17-8-16-7-6-10(22-16)11-12(16)15(20)21-14(11)19/h1-5,10-12H,6-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVHZCGHZYMSDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C3C(C1O2)C(=O)OC3=O)CNC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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